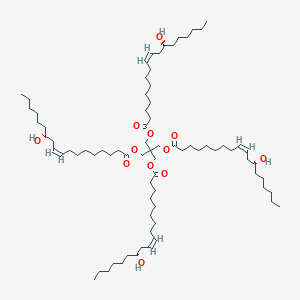

Pentaerythritol tetraricinoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVYFKFSOXILIY-CAQZLJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H140O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101733 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-56-7 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Pentaerythritol tetraricinoleate via esterification"

An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetraricinoleate via Esterification

Introduction

This compound (PETR) is a complex ester belonging to the class of synthetic organic compounds known as fatty acid esters.[1] It is synthesized from pentaerythritol, a polyol derived from formaldehyde and acetaldehyde, and ricinoleic acid, a fatty acid sourced from castor oil.[1] Due to its unique molecular structure, featuring a central pentaerythritol core with four long-chain ricinoleate groups, PETR exhibits valuable physicochemical properties.[2] These properties make it a desirable component in various industrial applications, including cosmetics, pharmaceuticals, high-performance lubricants, and plasticizers.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound via direct esterification. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, analysis of reaction parameters, and quantitative data compiled from relevant studies.

Reaction Principle

The synthesis of PETR is achieved through the esterification of pentaerythritol with four equivalents of ricinoleic acid. This reaction is a reversible condensation process where an ester is formed along with water as a byproduct. The general chemical equation for this reaction is:

Pentaerythritol + 4 Ricinoleic Acid ⇌ this compound + 4 Water [1]

To drive the reaction equilibrium towards the formation of the tetraester, it is essential to continuously remove the water produced during the reaction. This is typically accomplished by using a Dean-Stark apparatus, applying a vacuum, or using a water-carrying agent (azeotropic solvent). Furthermore, the reaction rate is significantly enhanced by the presence of a catalyst and elevated temperatures.[1]

Experimental Protocol: A Generalized Methodology

The following protocol outlines a standard laboratory procedure for the synthesis of PETR. Specific parameters such as catalyst concentration, temperature, and reaction time may be optimized for desired yield and purity.

1. Materials and Apparatus:

-

Reactants:

-

Pentaerythritol (PE), high purity (>98%)[3]

-

Ricinoleic Acid (RA)

-

-

Catalyst:

-

Apparatus:

2. Synthesis Procedure:

-

Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The setup typically includes a three-neck flask equipped with a stirrer, a thermometer, and a Dean-Stark trap with a condenser.[8]

-

Charging Reactants: Charge the flask with pentaerythritol and ricinoleic acid. A molar excess of ricinoleic acid is often used to ensure the complete esterification of all four hydroxyl groups on the pentaerythritol molecule.[4][8] Common molar ratios of fatty acid to pentaerythritol range from 4.4:1 to 5:1.[4][8]

-

Catalyst Addition: Add the selected catalyst to the mixture. The concentration of the catalyst typically ranges from 0.5% to 2% by weight of the reactants.[5][8]

-

Reaction Execution:

-

Begin stirring the mixture and purge the system with nitrogen to provide an inert atmosphere, which helps prevent oxidation of the unsaturated bonds in ricinoleic acid at high temperatures.[9]

-

Heat the mixture to the target reaction temperature, generally between 150°C and 220°C.[1][4]

-

Continuously collect the water byproduct in the Dean-Stark trap.

-

-

Monitoring and Completion: Monitor the reaction's progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value becomes constant or reaches a predetermined low level, and the theoretical amount of water has been collected. The reaction time can vary from several hours to over a day.[1]

-

Purification:

Data Summary

Quantitative data from various studies on the synthesis of polyol esters, including those of pentaerythritol, are summarized below for comparative analysis.

Table 1: Comparative Reaction Conditions for Polyol Ester Synthesis

| Polyol | Fatty Acid | Catalyst | Molar Ratio (Acid:Polyol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Pentaerythritol | Oleic Acid | p-Toluenesulfonic Acid | 4.4:1 | 160 | 4 | 96 (Conversion) | [4] |

| Pentaerythritol | Oleic Acid | Tributyl Phosphate | >4:1 (1.1:1 Acid:OH) | 220 | 5 | 96 | [4] |

| Pentaerythritol | Sunflower Oil Unsaturated Fatty Acids | Sulfuric Acid (1.5%) | 5:1 | 160 | 6 | - | [8] |

| Pentaerythritol | Ricinoleic Acid | Stannous Oxide | - | - | - | up to 99.7 | [6] |

| Pentaerythritol | Palm Oil Methyl Ester | Sodium Methoxide (1.25%) | 4.5:1 | 160 | 2 | 36 (Tetraester) |[10] |

Table 2: Physicochemical Properties of Pentaerythritol Esters

| Property | Value | Units | Compound | Reference |

|---|---|---|---|---|

| Flash Point | 232 | °C | This compound | [1] |

| Boiling Point | 446 | °C | This compound | [1] |

| Density | 0.962 | g/mL at 20°C | This compound | [1] |

| Hydroxyl Value | < 1 | mg KOH/g | Pentaerythritol Ester | [7] |

| Conversion Rate | > 99.5 | % | Pentaerythritol Ester | [7] |

| Flash Point | > 300 | °C | Pentaerythritol Oleate | [8] |

| Pour Point | -42 | °C | Pentaerythritol Oleate | [8] |

| Viscosity Index | 309 | - | Pentaerythritol Oleate |[8] |

Visualizations: Workflows and Relationships

Diagrams created using Graphviz illustrate the experimental workflow and the logical relationships between key reaction parameters.

Caption: Experimental workflow for PETR synthesis.

Caption: Key factors influencing the esterification reaction.

Conclusion

The synthesis of this compound via direct esterification is a well-established but parameter-sensitive process. Achieving a high yield of high-purity tetraester requires careful control over reaction conditions. Key factors for success include operating at an optimal temperature range (typically 150-220°C) to ensure a sufficient reaction rate without causing thermal degradation, using an appropriate molar excess of ricinoleic acid to drive the reaction to completion, selecting an efficient catalyst, and effectively removing the water byproduct to shift the chemical equilibrium. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of PETR for various advanced applications.

References

- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]

- 2. This compound | 126-56-7 | Benchchem [benchchem.com]

- 3. perstorp.com [perstorp.com]

- 4. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104086417A - Esterification method of pentaerythritol - Google Patents [patents.google.com]

- 8. ikm.org.my [ikm.org.my]

- 9. CN103880658A - Direct esterification synthesis method of pentaerythritol oleate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Pentaerythritol Tetraricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pentaerythritol Tetraricinoleate (PETR), a complex tetraester with significant applications in various industrial and pharmaceutical fields. Understanding the structural and chemical properties of PETR is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This document outlines the expected spectral data, detailed experimental protocols for analysis, and logical workflows for data interpretation.

This compound is synthesized by the esterification of pentaerythritol with four molecules of ricinoleic acid. This structure imparts unique properties, including high viscosity, good lubricity, and biodegradability. The presence of hydroxyl groups on the ricinoleic acid chains offers potential sites for further chemical modification, making PETR a versatile platform molecule.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is synthesized from the known spectral characteristics of its constituent parts, pentaerythritol and ricinoleic acid, and corroborated by data from analogous pentaerythritol tetraesters, such as pentaerythritol tetraoleate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methylene protons of pentaerythritol (-CH₂ -O-C=O) | ~4.10 - 4.15 | s |

| Olefinic protons (-CH =CH -) | ~5.30 - 5.60 | m |

| Methine proton adjacent to hydroxyl group (-CH (OH)-) | ~3.60 | m |

| Methylene protons adjacent to the ester carbonyl (-CH₂ -C=O) | ~2.30 | t |

| Methylene protons adjacent to the double bond (-CH₂ -CH=CH- and -CH=CH-CH₂ -) | ~2.00 - 2.20 | m |

| Methylene protons in the alkyl chain (-(CH₂ )n-) | ~1.20 - 1.60 | m |

| Terminal methyl protons (-CH₃ ) | ~0.85 - 0.90 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester carbonyl carbon (-C =O) | ~173.21 |

| Olefinic carbons (-C H=C H-) | ~125.0 - 135.0 |

| Central quaternary carbon of pentaerythritol (-C -(CH₂O)₄) | ~42.0 |

| Methylene carbons of pentaerythritol (-C H₂-O-C=O) | ~62.0 |

| Methine carbon adjacent to hydroxyl group (-C H(OH)-) | ~71.0 |

| Methylene carbons in the alkyl chain (-(C H₂)n-) | ~22.0 - 35.0 |

| Terminal methyl carbon (-C H₃) | ~14.0 |

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (from hydroxyl group on ricinoleate) | 3200 - 3500 | Broad, Medium |

| C-H Stretch (aliphatic) | 2850 - 3010 | Strong |

| C=O Stretch (ester) | ~1742 | Strong |

| C=C Stretch (alkene) | ~1650 | Medium-Weak |

| C-O Stretch (ester) | 1160 - 1240 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+Na]⁺ | ~1319 | Molecular ion with sodium adduct. The exact mass will depend on the isotopic composition. |

| [M+H]⁺ | ~1297 | Protonated molecular ion. |

| Fragment ions | Various | Fragmentation will likely occur at the ester linkages, leading to the loss of ricinoleate chains. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of large, non-volatile, and viscous organic molecules.

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak (CHCl₃ at 7.26 ppm) for referencing.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: As this compound is a viscous liquid, ATR is the preferred method. Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum will be in absorbance units.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected functional groups.

-

-

Electrospray Ionization (ESI)-Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The addition of a small amount of sodium acetate can enhance the formation of the [M+Na]⁺ adduct for better sensitivity.

-

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan up to m/z 2000 or higher to detect the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis and interpretation of this compound.

Solubility of Pentaerythritol Tetraricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraricinoleate (PETR) is a complex tetraester synthesized from pentaerythritol and ricinoleic acid.[1][2] Ricinoleic acid, the primary fatty acid in castor oil, imparts unique properties to the resulting ester. PETR is a clear, viscous, and oily liquid at room temperature, characterized by a high molecular weight.[2] Its molecular structure, featuring a central neopentane core and four long, hydrophobic ricinoleate chains, dictates its physical and chemical properties, most notably its solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for such experiments. This information is critical for professionals in pharmaceuticals, cosmetics, and industrial lubricants where PETR is utilized as an emollient, plasticizer, or lubricant base.[1][2]

Chemical and Physical Properties of this compound

-

Molecular Formula: C₇₇H₁₄₀O₁₂

-

Molecular Weight: Approximately 1253.9 g/mol

-

Appearance: Clear, viscous, oily liquid[2]

-

Key Features: The molecule's structure is dominated by the long, hydrophobic fatty acid chains, making it highly non-polar. The ester linkages provide sites for potential hydrolysis under strong acidic or basic conditions.[1]

Solubility Profile of this compound

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." Given the predominantly non-polar, hydrocarbon nature of this compound, it exhibits high solubility in non-polar organic solvents and limited to no solubility in polar solvents, particularly water.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility/Miscibility | Reference(s) |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Chloroform | High solubility / Miscible | [2] |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF) | Moderate to good solubility | [2] |

| Alcohols | Ethanol, Methanol | Soluble / Miscible | [1] |

| Ethers | Diethyl ether | Soluble / Miscible | [1] |

| Water | Water | Practically insoluble / Immiscible | [1][2] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a viscous substance like this compound. This method is based on standard laboratory procedures for solubility assessment.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Saturated solution of the solvent with PETR (for seeding, optional)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when a visible amount of undissolved PETR remains.

-

Place the vial in a temperature-controlled shaker bath set to a temperature slightly above the target temperature to facilitate dissolution.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure maximum dissolution.

-

-

Equilibration:

-

Reduce the temperature of the shaker bath to the target experimental temperature.

-

Allow the solution to equilibrate at this temperature for at least 24 hours. During this time, the excess solute will precipitate out, and the solution will become saturated at the target temperature. If precipitation is slow, a seed crystal of PETR can be added.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature precipitation.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation:

-

Weigh the evaporating dish with the filtered solution to determine the exact mass of the solution.

-

Place the evaporating dish in a vacuum oven at a moderate temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to avoid degradation of the PETR.

-

Alternatively, the solvent can be evaporated under a stream of inert gas (e.g., nitrogen).

-

-

Determination of Solute Mass:

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried PETR residue.

-

The mass of the dissolved PETR is the final mass of the dish minus the initial tare mass of the dish.

-

-

Calculation of Solubility:

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved PETR.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Consult the Safety Data Sheets (SDS) for both this compound and the specific organic solvent being used.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

"thermal stability and degradation profile of Pentaerythritol tetraricinoleate"

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Pentaerythritol Tetraricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex ester with a unique molecular structure derived from the esterification of pentaerythritol, a polyol, with ricinoleic acid, an unsaturated hydroxy fatty acid obtained from castor oil.[1] Its structure, featuring multiple ester linkages and hydroxyl groups, imparts valuable physicochemical properties, making it a subject of interest in various industrial applications, including cosmetics, lubricants, and potentially as an excipient in pharmaceutical formulations.[1] Understanding the thermal stability and degradation profile of this compound is critical for defining its processing parameters, storage conditions, and ensuring its performance and safety in final products.

This technical guide provides a comprehensive overview of the current knowledge on the thermal stability and degradation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying chemical pathways.

Synthesis and Physicochemical Properties

This compound is synthesized through the esterification of pentaerythritol with ricinoleic acid.[1] This reaction is typically conducted at elevated temperatures, ranging from 150°C to 220°C, and may employ a catalyst, such as a tin-based compound or an acid catalyst, to improve the reaction rate.[1][2]

The resulting compound is a clear, viscous liquid at room temperature with a density of approximately 0.962 g/mL at 20°C.[1] It is miscible with various organic solvents like alcohols and ethers but is immiscible with water.[1]

Thermal Stability Analysis

The thermal stability of pentaerythritol esters is a key characteristic for their application in high-temperature environments. This compound is reported to undergo thermal decomposition at temperatures above 200°C, with the primary degradation mechanism being the cleavage of the ester linkages.[1] The flash point, indicating its flammability, is noted to be 232°C.[1]

While specific thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the public domain, studies on other pentaerythritol esters provide valuable insights. For instance, pentaerythritol ester derived from sunflower oil unsaturated fatty acids exhibits thermal stability up to 354.95°C.[3] Generally, the onset of thermal decomposition for pentaerythritol esters under an inert atmosphere is observed around 230°C, with significant weight loss occurring at higher temperatures.[4]

Table 1: Thermal Properties of this compound and Related Esters

| Property | This compound | Pentaerythritol Ester (from Sunflower Oil Unsaturated Fatty Acids) | Reference(s) |

| Decomposition Temperature | > 200°C (via ester cleavage) | 354.95°C | [1][3] |

| Flash Point | 232°C (Cleveland Open Cup) | 302°C | [1][3] |

| Boiling Point | 446°C (at atmospheric pressure) | Not specified | [1] |

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through the cleavage of its ester bonds. This process can be influenced by factors such as the presence of oxygen, impurities, and catalysts.[5]

While the specific degradation products of this compound have not been detailed, a likely pathway involves the stepwise hydrolysis or thermolysis of the ester linkages, leading to the formation of pentaerythritol, ricinoleic acid, and various smaller molecules resulting from the further breakdown of the fatty acid chains. The degradation of the related compound, pentaerythritol tetranitrate (PETN), has been shown to proceed through a sequential loss of the nitrate groups to form tri-, di-, and mononitrate derivatives.[6][7][8] A similar stepwise loss of the ricinoleate chains can be hypothesized for the thermal degradation of this compound.

dot

Caption: Synthesis of this compound.

dot

Caption: Proposed Thermal Degradation Pathway.

Experimental Protocols

Synthesis of this compound

A typical laboratory-scale synthesis of this compound involves the following steps:

-

Reactant Charging: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with pentaerythritol and ricinoleic acid. A slight molar excess of the fatty acid may be used.[3]

-

Catalyst Addition: A suitable catalyst, such as sulfuric acid (e.g., 1.5% by weight of reactants), is added to the mixture.[3]

-

Reaction: The mixture is heated to a specific temperature (e.g., 160°C) and stirred continuously.[3] The progress of the reaction can be monitored by measuring the amount of water collected in the Dean-Stark trap.[9]

-

Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled. The crude product may be purified by washing with a sodium carbonate solution to neutralize the catalyst, followed by washing with water to remove any remaining salts. The final product is then dried under vacuum.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials. A representative protocol for analyzing this compound would be:

-

Sample Preparation: A small, accurately weighed sample (e.g., 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A typical method involves heating the sample from ambient temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The TGA curve, which plots the percentage weight loss as a function of temperature, is analyzed to determine the onset of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetry, DTG, curve), and the final residual mass.

dot

Caption: Experimental Workflow for Thermal Analysis.

Conclusion

This compound exhibits good thermal stability, a characteristic feature of pentaerythritol esters. Its degradation is primarily driven by the cleavage of the ester linkages at elevated temperatures. While specific data for this particular ester is somewhat limited, analogous data from other pentaerythritol esters, combined with general chemical principles, provide a solid framework for understanding its thermal behavior. For drug development professionals, this stability profile is advantageous, suggesting that this compound could be a suitable excipient for formulations that undergo thermal processing. However, further detailed studies, including the identification of degradation products under various stress conditions, are warranted to fully establish its suitability and safety profile for pharmaceutical applications.

References

- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]

- 2. Pentaerythritol tristearate | 28188-24-1 | Benchchem [benchchem.com]

- 3. ikm.org.my [ikm.org.my]

- 4. researchgate.net [researchgate.net]

- 5. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of pentaerythritol tetranitrate by Enterobacter cloacae PB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Rheological Behavior of Pentaerythritol Tetraricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraricinoleate is a tetraester synthesized from pentaerythritol and ricinoleic acid.[1] Its molecular structure, characterized by a central pentaerythritol core with four long-chain ricinoleic acid esters, imparts unique physicochemical properties, making it a valuable ingredient in various industrial and pharmaceutical applications.[1] In the pharmaceutical and cosmetic sectors, it functions as a thickening agent, stabilizer, emollient, and moisturizer.[1] The performance and stability of formulations containing this compound are intrinsically linked to its rheological behavior—the study of how it flows and deforms in response to applied stress. This technical guide provides a comprehensive overview of the rheological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and a visual representation of a typical rheological analysis workflow.

Rheological Properties of this compound

The rheological profile of this compound is primarily characterized by its viscosity and viscoelastic nature. As a viscous liquid at room temperature, its flow behavior is a critical parameter for formulation development, influencing sensory perception, spreadability, and drug release kinetics.[1]

Viscosity

Table 1: Kinematic Viscosity of Pentaerythritol Tetraoleate

| Temperature (°C) | Kinematic Viscosity (mm²/s) |

| 40 | 60 - 70 |

| 100 | 11.5 - 13.5 |

Data sourced from a technical data sheet for Pentaerythritol Tetraoleate (PETO).[2]

This data demonstrates a significant decrease in viscosity with increasing temperature, a typical characteristic of liquid esters. This temperature-thinning behavior is a crucial consideration for the processing and application of formulations, particularly those subjected to temperature variations during storage or use.

Viscoelasticity

Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) properties. The storage modulus (G') is a measure of the elastic component, representing the energy stored and recovered per cycle of deformation. The loss modulus (G'') represents the viscous component, indicating the energy dissipated as heat. The ratio of G'' to G' (tan δ) provides insight into the predominantly liquid-like or solid-like nature of the material.

While specific G' and G'' data for this compound is not publicly available, studies on similar ricinoleic acid-derived esters and polyol esters indicate that these materials can exhibit complex viscoelastic behavior.[3][4] Such properties are critical in applications like topical drug delivery systems, where the gel-like structure can influence drug retention and release.

Experimental Protocols for Rheological Characterization

To obtain the rheological data presented and discussed, standardized experimental protocols are employed. The following methodologies are representative of how the viscosity and viscoelasticity of a high-viscosity ester like this compound would be characterized.

Viscosity Measurement (Rotational Rheometry)

A rotational rheometer is used to measure the steady shear viscosity of the sample.

Objective: To determine the relationship between shear stress and shear rate, and thus the viscosity of the material.

Apparatus:

-

Rotational rheometer (e.g., cone-plate or parallel-plate geometry)

-

Temperature control unit

Methodology:

-

Sample Loading: A small sample of this compound is carefully placed onto the lower plate of the rheometer. The upper geometry (cone or plate) is then lowered to a predefined gap distance, ensuring the sample completely fills the gap without being overfilled.

-

Temperature Equilibration: The sample is allowed to equilibrate at the desired temperature (e.g., 25°C, 40°C) for a specified period to ensure thermal homogeneity.

-

Shear Rate Sweep: A controlled shear rate is applied to the sample, typically increasing logarithmically over a defined range (e.g., 0.1 to 100 s⁻¹). The corresponding shear stress is measured by the instrument.

-

Data Analysis: The apparent viscosity is calculated at each shear rate by dividing the shear stress by the shear rate. The data is typically plotted as viscosity versus shear rate on a logarithmic scale.

Viscoelasticity Measurement (Oscillatory Rheometry)

Oscillatory rheometry is used to determine the viscoelastic properties (G' and G'') of the material.

Objective: To characterize the elastic and viscous response of the material under small-amplitude, sinusoidal deformation.

Apparatus:

-

Rotational rheometer with oscillatory capabilities (e.g., cone-plate or parallel-plate geometry)

-

Temperature control unit

Methodology:

-

Sample Loading and Equilibration: The sample is loaded and allowed to equilibrate at the desired temperature as described for viscosity measurement.

-

Amplitude Sweep (Strain or Stress Sweep): To identify the linear viscoelastic region (LVER), an amplitude sweep is performed at a constant frequency. In the LVER, the G' and G'' values are independent of the applied strain or stress. Subsequent frequency sweeps are conducted within this region to ensure the material's structure is not being destroyed by the measurement itself.

-

Frequency Sweep: A constant, small-amplitude strain or stress (within the LVER) is applied to the sample while the frequency is varied over a specific range (e.g., 0.1 to 100 rad/s). The resulting stress (or strain) and the phase angle difference between the input and response signals are measured.

-

Data Analysis: The storage modulus (G'), loss modulus (G''), and tan delta are calculated from the measured data and are typically plotted against the angular frequency.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the rheological analysis of a substance like this compound.

Conclusion

The rheological behavior of this compound is a critical determinant of its functionality in pharmaceutical and cosmetic formulations. While comprehensive public data on its shear-dependent viscosity and viscoelastic moduli are limited, the available information on its temperature-dependent viscosity, coupled with an understanding of the rheological properties of similar esters, provides a solid foundation for formulators. The experimental protocols outlined in this guide offer a standardized approach to further characterize this versatile excipient. A thorough understanding of its rheological fingerprint will enable researchers and drug development professionals to optimize formulation stability, sensory characteristics, and ultimately, therapeutic efficacy.

References

The Core Mechanism of Pentaerythritol Tetraricinoleate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraricinoleate, a tetraester of pentaerythritol and ricinoleic acid, is a versatile compound with applications in various industrial sectors, including as a biodegradable lubricant and a surfactant. Its synthesis is a prime example of esterification, a fundamental reaction in organic chemistry. This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, detailing the underlying chemical principles, catalytic pathways, reaction conditions, and a representative experimental protocol. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction

Pentaerythritol, a polyol with four hydroxyl groups, serves as a versatile building block in the synthesis of a wide array of derivatives. When esterified with ricinoleic acid, a hydroxylated fatty acid derived from castor oil, it forms this compound.[1] This tetraester possesses unique physicochemical properties owing to the long, unsaturated, and hydroxylated side chains of ricinoleic acid, making it a subject of interest for various applications. Understanding the mechanism of its synthesis is crucial for optimizing reaction conditions, improving yields, and designing novel derivatives.

The Core Reaction: Esterification

The synthesis of this compound is achieved through the esterification of pentaerythritol with four molecules of ricinoleic acid. This reaction involves the formation of an ester linkage between the hydroxyl groups of pentaerythritol and the carboxyl group of ricinoleic acid, with the elimination of four molecules of water.

The overall reaction can be represented as follows:

C(CH₂OH)₄ + 4 CH₃(CH₂)₅CH(OH)CH₂CH=CH(CH₂)₇COOH → C(CH₂OOC(CH₂)₇CH=CHCH₂CH(OH)(CH₂)₅CH₃)₄ + 4 H₂O

Pentaerythritol + 4 Ricinoleic Acid → this compound + 4 Water

This reaction is reversible and typically requires a catalyst and elevated temperatures to proceed at a reasonable rate and to drive the equilibrium towards the product side by removing the water formed.

Catalytic Mechanisms

The esterification of pentaerythritol with ricinoleic acid is generally catalyzed by acids. Both Brønsted and Lewis acids can be employed, with organometallic compounds, particularly those based on tin, being common choices in industrial settings.

Acid Catalysis (Brønsted and Lewis)

Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid can be used to catalyze the esterification. The mechanism involves the protonation of the carbonyl oxygen of the ricinoleic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

Lewis acid catalysts, such as tin-based compounds, are also widely used. The general mechanism for Lewis acid catalysis involves the coordination of the Lewis acid (e.g., a tin compound) to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.

Organotin Catalysis

Organotin compounds, such as stannous oxide and various organotin(IV) complexes, are effective catalysts for esterification. The catalytic properties of these compounds are attributed to their Lewis acidic nature. The tin atom can coordinate with the oxygen of the carbonyl group, activating it for nucleophilic attack.

One proposed mechanism involves the following steps:

-

Coordination: The tin catalyst coordinates to the carbonyl oxygen of the ricinoleic acid.

-

Nucleophilic Attack: A hydroxyl group from pentaerythritol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred, leading to the formation of a tetrahedral intermediate.

-

Water Elimination: A molecule of water is eliminated, and the ester bond is formed.

-

Catalyst Regeneration: The catalyst is regenerated and can participate in another catalytic cycle.

Experimental Protocols

While a single, standardized protocol for the synthesis of this compound is not universally established, the following represents a generalized procedure based on common practices for the synthesis of similar pentaerythritol esters.

Materials and Equipment

-

Reactants:

-

Pentaerythritol (high purity)

-

Ricinoleic acid (technical grade or purified)

-

-

Catalyst:

-

Stannous oxide (SnO) or other suitable tin-based catalyst

-

-

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or vacuum distillation setup to remove water.

-

Heating mantle or oil bath

-

Vacuum pump

-

Filtration apparatus

-

Rotary evaporator

-

Synthesis Procedure

-

Charging the Reactor: The reactor is charged with pentaerythritol and a slight molar excess of ricinoleic acid (e.g., a molar ratio of 1:4.1 to 1:4.4 of pentaerythritol to ricinoleic acid).

-

Catalyst Addition: The catalyst (e.g., 0.1-0.5% by weight of the total reactants) is added to the mixture.

-

Inert Atmosphere: The reactor is flushed with an inert gas, such as nitrogen, to prevent oxidation, especially at high temperatures.

-

Heating and Reaction: The mixture is heated with constant stirring. The reaction temperature is typically maintained between 180°C and 240°C.

-

Water Removal: The water produced during the esterification is continuously removed from the reaction mixture using a Dean-Stark trap or by applying a vacuum. This is crucial to drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 1 mg KOH/g).

-

Catalyst Removal: After the reaction is complete, the catalyst can be removed by filtration.

-

Purification: The crude product is purified to remove any unreacted starting materials and byproducts. This is typically achieved by vacuum distillation to remove excess ricinoleic acid. The final product is a viscous, oily liquid.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pentaerythritol esters, providing a reference for experimental design. Note that optimal conditions can vary depending on the specific catalyst and equipment used.

Table 1: Reaction Conditions for Pentaerythritol Ester Synthesis

| Parameter | Range | Reference/Note |

| Molar Ratio (Fatty Acid:Pentaerythritol) | 4.1:1 to 4.4:1 | A slight excess of the fatty acid is common to ensure complete esterification. |

| Catalyst Loading (wt% of reactants) | 0.1 - 2.0% | Varies depending on the catalyst activity. For tin-based catalysts, lower concentrations are often effective. |

| Reaction Temperature (°C) | 180 - 240°C | Higher temperatures increase the reaction rate but can also lead to side reactions and product darkening.[2] |

| Reaction Time (hours) | 4 - 12 hours | Dependent on temperature, catalyst, and efficiency of water removal. |

| Pressure | Atmospheric or Vacuum | Vacuum is often applied to facilitate water removal and lower the required reaction temperature. |

Table 2: Catalyst Performance in Pentaerythritol Esterification

| Catalyst | Typical Loading (wt%) | Temperature (°C) | Reported Yield/Conversion | Reference/Note |

| p-Toluenesulfonic acid | 0.5 - 2.0% | 160 - 200°C | >95% conversion | A common Brønsted acid catalyst. |

| Stannous Oxide (SnO) | 0.1 - 0.5% | 200 - 230°C | High yields | A widely used Lewis acid catalyst. |

| Sodium Methoxide | 1.0 - 1.5% | ~160°C | Yields around 36% for tetraoleate have been reported. This is for transesterification. | Primarily used for transesterification reactions. |

| Sulfated Iron Oxide | - | 200 - 300°C | High stability and performance.[2] | A solid superacid catalyst.[2] |

Conclusion

The synthesis of this compound is a robust esterification process that can be efficiently catalyzed by various acid catalysts, with organotin compounds being particularly effective. The key to achieving high yields and purity lies in the careful control of reaction parameters, especially temperature and the continuous removal of water to drive the reaction equilibrium. The mechanistic understanding and the experimental guidelines provided in this document offer a solid foundation for researchers and professionals to explore and optimize the synthesis of this and other valuable pentaerythritol esters for a range of scientific and industrial applications.

References

Pentaerythritol Tetraricinoleate: A Technical Guide to its Properties and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraricinoleate is a complex ester formed from the reaction of pentaerythritol, a polyol, with four molecules of ricinoleic acid. This structure imparts unique physicochemical properties, making it a subject of interest in various industrial applications, including cosmetics, lubricants, and specialty chemicals. This technical guide provides a comprehensive overview of the available data on its CAS number, physicochemical properties, and safety profile, compiled for professionals in research and development.

Chemical Identification and Properties

This compound is identified by the CAS Number 126-56-7 . While there is some inconsistency in the reported molecular formula in various databases, the most plausible formula based on its constituent molecules is C77H140O12 .

A summary of its known physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Clear, viscous liquid at room temperature. | [1] |

| Appearance | Clear, colorless liquid. | [1] |

| Density | Approximately 0.962 g/mL at 20°C. | [1] |

| Boiling Point | 446°C. | [1] |

| Flash Point | 232°C. | [1] |

Table 1: Physical and Chemical Properties of this compound

Safety and Toxicological Data

A thorough review of publicly available safety data reveals a significant lack of specific toxicological studies conducted on this compound. No quantitative data, such as LD50 values or specific irritation studies, were found for this compound.

However, information on structurally related compounds and the parent alcohol, pentaerythritol, can provide an initial assessment of its likely toxicological profile. It is crucial to note that while these compounds share a common backbone, their toxicological properties may differ.

Data on Structurally Related Compounds

For reference, the safety data for pentaerythrityl tetraoleate and pentaerythritol are summarized below. Pentaerythrityl tetraoleate is reported as not meeting GHS hazard criteria.[2]

| Compound | CAS Number | GHS Classification | Key Findings |

| Pentaerythrityl Tetraoleate | 19321-40-5 | Not Classified.[2] | According to multiple reports, this chemical does not meet GHS hazard criteria.[2] |

| Pentaerythritol | 115-77-5 | Not Classified.[3][4] | No adverse effects are expected from ingestion, though large amounts may cause gastrointestinal discomfort.[3] May cause mechanical eye irritation and skin irritation.[3] |

Table 2: GHS Classification and Key Safety Findings for Structurally Related Compounds

General Toxicological Profile of Pentaerythritol Esters

Pentaerythritol and its esters are generally considered to have a low order of acute toxicity. A review by the Cosmetic Ingredient Review (CIR) Expert Panel on 16 pentaerythrityl tetraester compounds concluded that they were safe as cosmetic ingredients in the practices of use and concentration at the time of the assessment.[5]

Experimental Protocols for Safety Assessment

In the absence of specific studies on this compound, standardized testing protocols would be employed to determine its safety profile. The OECD (Organisation for Economic Co-operation and Development) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, the following methods are commonly used:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [6][7]

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure [7]

These guidelines are designed to assess the potential adverse effects of a substance following a single oral administration.[7]

General Methodology for Acute Oral Toxicity Testing (OECD 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals at each step.[6] The objective is to classify the substance into a specific toxicity category based on the observed mortality.[6]

A generalized workflow for such an experiment is illustrated below.

Caption: Generalized workflow for OECD 423 Acute Toxic Class Method.

Conclusion

References

- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]

- 2. Pentaerythrityl Tetraoleate | C77H140O8 | CID 6436503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. redox.com [redox.com]

- 4. carlroth.com [carlroth.com]

- 5. cir-safety.org [cir-safety.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

Pentaerythritol Tetraricinoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol tetraricinoleate, a tetraester of pentaerythritol and ricinoleic acid, is a versatile compound with a growing presence in various industrial and pharmaceutical applications. Its unique properties, derived from the combination of a neopentane backbone and the hydroxylated fatty acid chains of ricinoleic acid, make it a subject of significant interest. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this compound, complete with detailed experimental protocols and quantitative data.

Introduction and Historical Context

While a definitive date for the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the discovery and industrial production of its constituent molecules: pentaerythritol and ricinoleic acid.

-

Pentaerythritol: First reported in 1891 by German chemist Bernhard Tollens and his student P. Wigand, pentaerythritol is a polyol with a stable neopentane core.[1] Its synthesis involves a base-catalyzed reaction between acetaldehyde and formaldehyde.[1] The versatility of its four hydroxyl groups quickly made it a valuable building block for a wide array of derivatives, including explosives, plastics, paints, and cosmetics.[1]

-

Ricinoleic Acid: This unsaturated omega-9 fatty acid is the primary component of castor oil, constituting about 90% of its fatty acid content.[2] The first efforts to isolate ricinoleic acid were undertaken by Friedrich Krafft in 1888.[2] Its industrial production is achieved through the saponification or fractional distillation of hydrolyzed castor oil.[2][3] The presence of a hydroxyl group on the 12th carbon of the fatty acid chain is a key feature, enabling further chemical modifications and imparting unique properties to its derivatives.[3]

The development of this compound likely emerged from the broader exploration of ester synthesis for industrial applications such as lubricants, plasticizers, and cosmetics. The esterification of polyols like pentaerythritol with various fatty acids became a common practice to create compounds with tailored properties. Given the ready availability of both pentaerythritol and ricinoleic acid from the early 20th century, their reaction to form this compound would have been a logical step in the pursuit of novel esters with enhanced lubricity, thermal stability, and emollient properties.

Physicochemical Properties

This compound is a clear, viscous liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉₇H₁₇₂O₁₂ | [4] |

| Molecular Weight | 1542.4 g/mol | [4] |

| Appearance | Clear, colorless to yellowish liquid | [4][5] |

| Density | ~0.962 g/mL at 20°C | [4] |

| Boiling Point | 446°C | [4] |

| Flash Point | 232°C | [4] |

| Solubility | Miscible with alcohols, ethers, and nonpolar organic solvents; Immiscible with water | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of pentaerythritol with ricinoleic acid.[4] This reaction is typically carried out at elevated temperatures in the presence of a catalyst.

General Reaction Scheme

The overall reaction can be represented as follows:

Pentaerythritol + 4 Ricinoleic Acid → this compound + 4 Water

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound:

Materials:

-

Pentaerythritol

-

Ricinoleic Acid (technical grade)

-

Catalyst (e.g., p-toluenesulfonic acid, tin-based compounds)

-

Nitrogen gas supply

-

Dean-Stark apparatus or equivalent for water removal

-

Heating mantle with temperature controller

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Thermometer

Procedure:

-

Reactor Setup: Assemble the three-necked round-bottom flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus fitted with a condenser.

-

Charging Reactants: Charge the flask with a stoichiometric ratio of pentaerythritol and a slight excess of ricinoleic acid (e.g., a molar ratio of 1:4.2).

-

Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific type used, but typically ranges from 0.1% to 1.0% by weight of the reactants.

-

Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the reaction.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to the desired reaction temperature, typically between 150°C and 220°C.[4]

-

Water Removal: The water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Monitoring: The reaction is monitored by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value drops to a predetermined level (e.g., < 5 mg KOH/g).

-

Purification: After the reaction is complete, the crude product is cooled. The catalyst can be neutralized and removed by filtration. The excess ricinoleic acid and other volatile impurities can be removed by vacuum distillation.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications

The unique molecular structure of this compound, featuring a central polyol core and four long, hydroxylated fatty acid chains, imparts a range of desirable properties that make it suitable for various applications.

-

Lubricants: Its high viscosity and thermal stability make it an excellent base oil or additive for industrial lubricants.

-

Cosmetics and Personal Care: It functions as an emollient and moisturizer in skincare products, forming a protective barrier on the skin to prevent moisture loss.[4]

-

Plastics and Polymers: It can be used as a plasticizer to enhance the flexibility and durability of various polymers.

-

Pharmaceuticals: Its properties as a thickening agent and stabilizer are utilized in topical pharmaceutical formulations.[4]

Signaling Pathways and Molecular Interactions (Hypothetical)

While specific signaling pathway interactions for this compound are not extensively studied, its role as an emollient in dermatological and cosmetic applications can be conceptualized.

Caption: Hypothetical mechanism of action as a skin emollient.

Conclusion

This compound is a high-performance ester with a promising future in various scientific and industrial fields. Its synthesis from renewable resources—pentaerythritol and ricinoleic acid from castor oil—also aligns with the growing demand for sustainable chemical solutions. Further research into its specific biological interactions and the optimization of its synthesis will undoubtedly expand its applications, particularly in the realms of drug delivery and advanced materials.

References

An In-depth Technical Guide to the Raw Materials and Precursors of Pentaerythritol Tetraricinoleate

Introduction

Pentaerythritol tetraricinoleate is a tetraester synthesized from the polyol pentaerythritol and the hydroxylated fatty acid, ricinoleic acid.[1] This compound and its derivatives are of significant interest in various fields, including cosmetics, lubricants, and plastics.[1] For researchers and professionals in drug development, understanding the synthesis and properties of such esters is crucial, as they can serve as excipients, emollients, or as building blocks for more complex drug delivery systems. For instance, pentaerythritol has been explored as a solid dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[2][3] This guide provides a detailed overview of the primary raw materials, their precursors, and the synthesis methodologies involved in the production of this compound.

Core Raw Materials and Their Precursors

The synthesis of this compound is fundamentally an esterification reaction between two key organic molecules: pentaerythritol and ricinoleic acid.

Pentaerythritol

Pentaerythritol (C(CH₂OH)₄) is a white, crystalline polyol that serves as the central scaffold for the final tetraester.[4] Its four primary hydroxyl groups allow for the attachment of four fatty acid chains.

Pentaerythritol is synthesized from formaldehyde and acetaldehyde through a base-catalyzed aldol condensation followed by a Cannizzaro reaction.[5]

-

Precursors: Formaldehyde (CH₂O) and Acetaldehyde (CH₃CHO).

-

Catalyst: An alkaline catalyst such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).[5]

The synthesis proceeds in two main steps:

-

Aldol Condensation: Three molecules of formaldehyde react with one molecule of acetaldehyde to form pentaerythrose.

-

Cannizzaro Reaction: Pentaerythrose then reacts with a fourth molecule of formaldehyde in the presence of a strong base. This results in the formation of pentaerythritol and a formate salt (e.g., sodium formate if NaOH is the catalyst).[5]

Diagram of Pentaerythritol Synthesis Pathway

Caption: Synthesis of Pentaerythritol from Acetaldehyde and Formaldehyde.

| Property | Value | References |

| Molecular Formula | C₅H₁₂O₄ | [6] |

| Molar Mass | 136.15 g/mol | [6] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 260.5 °C | [4] |

| Boiling Point | 276 °C at 30 mmHg | [4] |

| Density | 1.396 g/cm³ | [7] |

| Water Solubility | 56.60 g/L at 20°C | [4] |

Ricinoleic Acid

Ricinoleic acid ((9Z,12R)-12-Hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that contains a hydroxyl group on the 12th carbon.[8] This hydroxyl group is a key feature, enabling the formation of polyesters and other derivatives.

The primary natural source of ricinoleic acid is castor oil, derived from the seeds of the Ricinus communis plant. Castor oil is comprised of approximately 90% triglycerides of ricinoleic acid.[8][9]

-

Precursor: Castor Oil

-

Production Method: Ricinoleic acid is produced industrially from castor oil via hydrolysis, a process that can be achieved through several methods, including saponification or fractional distillation of hydrolyzed castor oil.[9][10] Saponification involves treating the castor oil with a base (like NaOH) to produce glycerol and the sodium salt of ricinoleic acid, which is then acidified to yield the free fatty acid.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₄O₃ | [10] |

| Molar Mass | 298.46 g/mol | [10] |

| Appearance | Yellowish viscous liquid | [8] |

| Melting Point | 5 °C | [8] |

| Boiling Point | 245 °C | [8] |

| Density | 0.940 g/cm³ | [8] |

| Water Solubility | Slightly soluble/immiscible | [9][10] |

Synthesis of this compound

The synthesis is a direct esterification reaction where the four hydroxyl groups of pentaerythritol react with the carboxyl groups of four ricinoleic acid molecules.

Diagram of this compound Synthesis

Caption: Esterification of Pentaerythritol and Ricinoleic Acid.

Experimental Protocols

Protocol 1: Synthesis of Pentaerythritol

This protocol is based on the base-catalyzed condensation of formaldehyde and acetaldehyde.

-

Reaction Setup: To a suspension of paraformaldehyde (approx. 26.7 moles) in 5.5 L of water, add acetaldehyde (4.77 moles).[11]

-

Catalyst Addition: Slowly add powdered quicklime (calcium oxide, 3.22 moles) in small portions while stirring vigorously. The rate of addition should be controlled to raise the temperature to 50°C over 30 minutes, not exceeding 55°C.[11]

-

Reaction: Continue stirring for an additional three hours after the catalyst has been added.[11]

-

Neutralization and Filtration: Filter the mixture. Acidify the yellow filtrate with dilute hydrochloric acid until it is acidic to litmus paper.[11]

-

Decolorization: Add activated carbon (e.g., Norite) to the filtrate, stir for five minutes, and filter again.[11]

-

Crystallization and Purification: Concentrate the filtrate by boiling until crystallization begins. Cool the solution to allow pentaerythritol to crystallize. The crystals can be collected by filtration. Further purification can be achieved by recrystallizing the combined product from hot water containing a small amount of hydrochloric acid.[11]

Protocol 2: Synthesis of this compound

This protocol outlines a general procedure for the direct esterification of pentaerythritol with ricinoleic acid.

-

Charging the Reactor: Charge a suitable reactor with pentaerythritol and ricinoleic acid.[1] A slight molar excess of ricinoleic acid may be used to drive the reaction to completion.

-

Catalyst Addition: Add an acidic catalyst, such as a tin-based compound, to the mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 150°C and 220°C under constant stirring.[1] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. Water produced during the esterification is continuously removed to shift the equilibrium towards the product side.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Purification: After the reaction is complete, the crude product is purified. This typically involves distillation under vacuum to remove any unreacted starting materials and by-products.[1]

Experimental Workflow

The overall process from raw material synthesis to the final purified product can be visualized as a multi-step workflow.

Diagram of Experimental Workflow

Caption: Overall workflow for this compound production.

Conclusion

The synthesis of this compound relies on well-established chemical principles, utilizing readily available precursors. Pentaerythritol is derived from the petrochemical feedstocks formaldehyde and acetaldehyde, while ricinoleic acid is a bio-based material sourced from castor oil. The final esterification step is a robust reaction, and its conditions can be tailored to achieve desired yields and purity. For professionals in drug development, the versatility of the ester linkage and the biocompatibility of the fatty acid component make this compound and similar compounds attractive candidates for various formulation and delivery applications.

References

- 1. Buy this compound (EVT-1507969) | 126-56-7 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentaerythritol - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 6. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 9. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]

- 10. castoroil.in [castoroil.in]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Solid-State Characteristics of Pentaerythritol Tetraricinoleate: A Technical Guide to Crystallinity and Morphology

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystallinity and morphology of Pentaerythritol Tetraricinoleate (PETR). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of PETR's solid-state properties and detailed methodologies for its characterization.

This compound (PETR) is a complex tetraester synthesized from pentaerythritol and ricinoleic acid.[1] Its unique molecular structure, featuring a central neopentane core and four long-chain fatty acid esters each with a cis-double bond and a hydroxyl group, governs its physicochemical properties.[1] While many pentaerythritol tetraesters derived from saturated fatty acids are crystalline solids at room temperature, PETR is typically a clear, viscous liquid.[1][2] This suggests that the inherent structural features of the ricinoleic acid chains, particularly the presence of the cis-double bond and the hydroxyl group, may hinder efficient packing and crystallization.

Understanding the crystallinity and morphology of PETR is crucial for its application in various fields, including pharmaceuticals and materials science, as these properties influence its rheological behavior, thermal stability, and performance as a lubricant or excipient. This guide consolidates the available information on PETR and related compounds and provides detailed experimental protocols for its comprehensive solid-state characterization.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of PETR is presented below. The liquid state at ambient temperature is a key indicator of its low propensity for crystallization.

| Property | Value | Reference |

| Physical State | Clear, viscous liquid at room temperature | [1] |

| Molecular Formula | C₇₇H₁₄₀O₁₂ | [1] |

| Molecular Weight | 1265.93 g/mol | [1] |

| Boiling Point | 446°C (at atmospheric pressure) | [1] |

| Flash Point | 232°C | [1] |

| Thermal Decomposition | Above 200°C | [1] |

Crystallinity and Morphology of Related Pentaerythritol Esters

To infer the potential crystalline behavior of PETR, it is useful to examine related pentaerythritol esters. Esters derived from saturated fatty acids, such as pentaerythritol tetrastearate (PETS), are known to be waxy solids with distinct crystalline properties. The absence of disruptive structural elements like double bonds in the fatty acid chains allows for more ordered packing.

| Compound | Melting Point (°C) | Physical Form |

| Pentaerythritol Tetrastearate | 55 - 65 | White flakes or powder[3] |

| Pentaerythritol Tetralaurate | 48.8 - 49.9 | Crystalline solid[2] |

The introduction of unsaturation or branching in the fatty acid chains, as seen in PETR, generally leads to a decrease in the melting point and a more amorphous character.

Experimental Protocols for Characterization

A multi-technique approach is essential for a thorough investigation of the crystallinity and morphology of PETR. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal transitions of a material, including melting, crystallization, and glass transitions. For a waxy material like PETR, DSC can be used to determine its Wax Appearance Temperature (WAT), which is the temperature at which wax crystals begin to form upon cooling.[4]

Methodology:

-

Sample Preparation: A small amount of the PETR sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating/Cooling Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

Heating the sample to a temperature sufficiently above its expected melting point to erase any thermal history (e.g., 80°C).

-

Holding at this temperature for a few minutes to ensure complete melting.

-

Cooling at a constant rate (e.g., 10°C/min) to observe crystallization (exothermic event).

-

Reheating at the same constant rate to observe melting (endothermic event).

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The onset temperature of the crystallization peak upon cooling is taken as the WAT. The peak temperature of the melting endotherm upon heating corresponds to the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion, which is related to the degree of crystallinity.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystalline structure of materials. For semi-crystalline or crystalline waxy materials, XRD can provide information on the crystal system, unit cell dimensions, and the degree of crystallinity.

Methodology:

-

Sample Preparation: A sufficient amount of the PETR sample is placed in a sample holder. If PETR is a liquid at room temperature, the analysis would need to be performed at a sub-ambient temperature where it solidifies.

-

Instrument Setup: The sample is mounted in a diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα) and detector.

-

Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. Sharp peaks indicate crystalline domains, while broad humps suggest amorphous content. The positions and intensities of the peaks can be used to identify the crystal structure.

References

An In-depth Technical Guide to the Hydrolysis and Stability of Pentaerythritol Tetraricinoleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and stability of pentaerythritol tetraricinoleate, a complex ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries. Understanding its degradation pathways and stability profile is crucial for formulation development, quality control, and ensuring product efficacy and safety. This document details the chemical and enzymatic hydrolysis mechanisms, presents relevant kinetic data, outlines experimental protocols for stability and hydrolysis studies, and provides visualizations of key processes.

Introduction to this compound

This compound is a tetraester formed from the reaction of pentaerythritol, a polyol, with four molecules of ricinoleic acid, an unsaturated omega-9 fatty acid. Its unique structure, featuring a central neopentane core and four long-chain fatty acid esters, imparts desirable properties such as high viscosity, excellent lubricity, and good thermal stability. These characteristics make it a valuable excipient in various formulations. However, the ester linkages are susceptible to hydrolysis, which can impact the quality, stability, and performance of the final product.

Hydrolysis of this compound

The primary degradation pathway for this compound is the cleavage of its ester bonds, which can be initiated by chemical or enzymatic means. This process results in the formation of pentaerythritol and ricinoleic acid, along with partially hydrolyzed intermediates such as mono-, di-, and tri-esters.

Chemical Hydrolysis

This compound is stable under neutral conditions but can undergo hydrolysis in the presence of strong acids or bases.[1]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and the removal of the alcohol (pentaerythritol) or the presence of excess water drives the reaction towards the formation of the carboxylic acid (ricinoleic acid).